molecular formula C5H7N3O2 B13100511 2-Amino-6-methyl-1,6-dihydropyrimidine-4,5-dione

2-Amino-6-methyl-1,6-dihydropyrimidine-4,5-dione

Cat. No.: B13100511
M. Wt: 141.13 g/mol
InChI Key: GDCNPZLYXFSRDE-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-1,6-dihydropyrimidine-4,5-dione is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methyl-1,6-dihydropyrimidine-4,5-dione typically involves the condensation of acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes several steps:

    Ring Closure: Formation of the pyrimidine ring.

    Aromatization: Conversion to an aromatic system.

    S-Methylation: Introduction of a methyl group.

    Oxidation: Conversion to methylsulfonyl compounds.

    Formation of Guanidines: Reaction with suitable amines.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-methyl-1,6-dihydropyrimidine-4,5-dione undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-Amino-6-methyl-1,6-dihydropyrimidine-4,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-methyl-1,6-dihydropyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 2-Amino-4-hydroxy-6-methylpyrimidine
  • 6-Methylisocytosine
  • 2-Amino-1,4-dihydropyrimidine derivatives

Comparison: Compared to similar compounds, 2-Amino-6-methyl-1,6-dihydropyrimidine-4,5-dione exhibits unique properties such as higher stability and specific biological activities. Its structural modifications allow for targeted applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

2-amino-4-methyl-1,4-dihydropyrimidine-5,6-dione

InChI

InChI=1S/C5H7N3O2/c1-2-3(9)4(10)8-5(6)7-2/h2H,1H3,(H3,6,7,8,10)

InChI Key

GDCNPZLYXFSRDE-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C(=O)NC(=N1)N

Origin of Product

United States

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